(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
CAS No.:
Cat. No.: VC13751239
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2NO2 |
|---|---|
| Molecular Weight | 248.10 g/mol |
| IUPAC Name | (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1 |
| Standard InChI Key | PHCCQGLRCCLUBD-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1CC[C@H](C(=O)O)N)Cl)Cl |
| SMILES | C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid, reflecting its stereochemistry at the second carbon and the dichlorophenyl moiety at the fourth position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1260605-14-8 | |
| Molecular Formula | ||
| Molecular Weight | 248.10 g/mol | |
| SMILES | C1=CC(=C(C=C1CCC@HN)Cl)Cl | |
| InChIKey | PHCCQGLRCCLUBD-SECBINFHSA-N |
The chiral center at the second carbon (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.
Spectroscopic Data
Infrared (IR) spectroscopy reveals characteristic absorption bands:
-
Amino group N–H stretch: 3300–3500 cm (implied by synthesis protocols)
Nuclear magnetic resonance (NMR) data () further corroborate the structure:
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 3,4-dichlorobenzaldehyde or related precursors. A multi-step approach involves:
-
Aldol Condensation: Reacting 3,4-dichlorobenzaldehyde with nitroethane to form a β-nitroalkene intermediate.
-
Reduction: Catalytic hydrogenation of the nitro group to an amine.
-
Hydrolysis: Acidic or basic hydrolysis of protecting groups to yield the free amino acid.
Optimization strategies include using chiral catalysts to enhance enantiomeric excess (e.e.) and employing green solvents (e.g., ethanol) to improve yield (reported up to 65–85%) .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and immobilized enzymes are proposed to reduce costs and waste. Key challenges include minimizing racemization during the hydrolysis step and ensuring purity >98% for pharmaceutical applications.
Mechanism of Action and Biological Activity
Receptor Interactions
The dichlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic binding pockets. Preliminary studies suggest affinity for:
-
GABA receptors: Modulating chloride ion channels
-
Amino acid transporters: Competing with endogenous substrates (e.g., leucine, isoleucine)
Enzymatic Inhibition
In vitro assays demonstrate inhibitory effects on:
-
Dihydroorotate dehydrogenase (DHODH): IC = 12.5 μM (linked to antiproliferative activity)
-
Tyrosine phosphatase: 40% inhibition at 10 μM (potential antidiabetic applications)
Applications in Scientific Research
Pharmacological Studies
The compound serves as a precursor for:
-
Anticonvulsants: Analogues with modified phenyl groups show 30–50% seizure reduction in rodent models.
-
Anticancer agents: Pyridazine derivatives (e.g., compound 5a in ) exhibit IC values of 8–15 μM against HeLa and MCF-7 cells .
Biochemical Tools
-
Radiolabeled probes: -labeled versions track amino acid uptake in neuronal cultures.
-
Chiral stationary phases: Used in HPLC to resolve enantiomers of clinical drugs.
Recent Research Findings
Structural Modifications
Introducing sulfanyl groups (e.g., compounds 12a and 12b in ) improves metabolic stability:
-
Half-life in liver microsomes: 12a = 45 min vs. parent compound = 22 min
-
Oral bioavailability: 12b achieves 68% in rats vs. 22% for the unmodified acid
Toxicity Profiling
Acute toxicity (LD) in mice is 450 mg/kg, with hepatotoxicity observed at doses >100 mg/kg/day. Chronic exposure studies are ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume